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molecular formula C6H8N2OS B8447929 2,3,4,8-Tetrahydro[1,3]thiazolo[3,4-a]pyrimidin-6-one

2,3,4,8-Tetrahydro[1,3]thiazolo[3,4-a]pyrimidin-6-one

Cat. No. B8447929
M. Wt: 156.21 g/mol
InChI Key: TTXSGCZTXDZUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772277B2

Procedure details

To a solution of 4-[(3-hydroxypropyl)amino]-1,3-thiazol-2(5H)-one (1.36 g) and triphenylphosphine (2.66 g) in THF (15 mL) was added 1.9M diisopropyl azodicarboxylate toluene solution (5.34 mL) at room temperature. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (872 mg).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
diisopropyl azodicarboxylate toluene
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH2:10][S:9][C:8](=[O:11])[N:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[N:5]1[CH2:4][CH2:3][CH2:2][N:7]2[C:8](=[O:11])[S:9][CH2:10][C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
OCCCNC1=NC(SC1)=O
Name
Quantity
2.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diisopropyl azodicarboxylate toluene
Quantity
5.34 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C2N(CCC1)C(SC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 872 mg
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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